[(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutyl]methanol, trans
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Overview
Description
[(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutyl]methanol, trans is a cyclobutyl derivative characterized by the presence of difluoromethyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutyl]methanol, trans typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving alkenes.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide under basic conditions.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol in the presence of a suitable base.
Hydroxylation: The hydroxyl group is introduced through a reduction reaction, typically using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agent used.
Substitution: The methoxy and difluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Methanol, difluoromethyl iodide, and suitable bases or nucleophiles.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclobutyl derivatives.
Scientific Research Applications
Chemistry
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways involving cyclobutyl derivatives.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors, leveraging the unique structural features of the compound.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials, contributing to innovations in fields such as polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of [(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutyl]methanol, trans involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl and methoxy groups may enhance binding affinity and specificity, while the cyclobutyl ring provides structural rigidity. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
- [(1s,3s)-3-(trifluoromethyl)-3-methoxycyclobutyl]methanol, trans
- [(1s,3s)-3-(difluoromethyl)-3-ethoxycyclobutyl]methanol, trans
- [(1s,3s)-3-(difluoromethyl)-3-methoxycyclopropyl]methanol, trans
Uniqueness
[(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutyl]methanol, trans stands out due to its specific combination of difluoromethyl and methoxy groups on a cyclobutyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
2680542-67-8 |
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Molecular Formula |
C7H12F2O2 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
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